molecular formula C8H4F3LiO B12568093 lithium;1,2,2-trifluoroethenoxybenzene CAS No. 202132-56-7

lithium;1,2,2-trifluoroethenoxybenzene

Katalognummer: B12568093
CAS-Nummer: 202132-56-7
Molekulargewicht: 180.1 g/mol
InChI-Schlüssel: PSQNAXMDBIZYSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium;1,2,2-trifluoroethenoxybenzene is a chemical compound with the molecular formula C₈H₄F₃LiO. It is known for its unique structure, which includes a trifluoroethenoxy group attached to a benzene ring, with lithium as a counterion.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1,2,2-trifluoroethenoxybenzene typically involves the reaction of 1,2,2-trifluoroethenol with a suitable benzene derivative in the presence of a lithium base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the trifluoroethenoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Lithium;1,2,2-trifluoroethenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Lithium;1,2,2-trifluoroethenoxybenzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of lithium;1,2,2-trifluoroethenoxybenzene involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. For example, it can interact with glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Lithium;1,2,2-trifluoroethenoxybenzene is unique due to its trifluoroethenoxy group, which imparts distinct chemical properties, such as high electronegativity and stability. This makes it particularly useful in applications requiring robust and stable compounds, such as in advanced battery technologies .

Eigenschaften

CAS-Nummer

202132-56-7

Molekularformel

C8H4F3LiO

Molekulargewicht

180.1 g/mol

IUPAC-Name

lithium;1,2,2-trifluoroethenoxybenzene

InChI

InChI=1S/C8H4F3O.Li/c9-7(10)8(11)12-6-4-2-1-3-5-6;/h2-5H;/q-1;+1

InChI-Schlüssel

PSQNAXMDBIZYSC-UHFFFAOYSA-N

Kanonische SMILES

[Li+].C1=CC(=CC=[C-]1)OC(=C(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.